

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH molecular weight and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)LHRH

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In-Depth Technical Guide: (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH. While specific experimental data for this particular analog is limited in publicly available literature, this document extrapolates its likely properties, biological functions, and relevant experimental protocols based on established knowledge of closely related and widely studied LHRH agonists such as Goserelin and Buserelin. The guide covers its physicochemical properties, mechanism of action, and standardized methodologies for its characterization and analysis.

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide released from the hypothalamus, plays a pivotal role in the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis. Synthetic LHRH analogs are a cornerstone in



the therapeutic management of hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis.

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is a modified LHRH analog designed for enhanced potency and duration of action. The substitutions at positions 4, 6, and 10 are intended to increase receptor binding affinity and confer resistance to enzymatic degradation compared to the native LHRH. This guide will delve into the projected molecular characteristics and biological activities of this potent LHRH agonist.

Molecular Profile and Physicochemical Properties

The primary structure and key properties of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH are summarized below.

Property	Value	Reference
Molecular Weight	1311.45 g/mol	[1][2]
Molecular Formula	C61H86N18O15	[1]
Canonical Name	(Ser(Ac)4,D- Ser(tBu)6,Azagly10)-LHRH	
Synonyms	Not available	
Purity	Typically >98% (as determined by HPLC)	Inferred from related compounds[3]
Appearance	White to off-white lyophilized powder	Inferred from related compounds[3]
Solubility	Soluble in water	Inferred from related compounds
Storage	Store as a lyophilized powder at -20°C for long-term stability. Reconstituted solutions should be stored at 4°C for short-term use.	Inferred from related compounds[1][3]

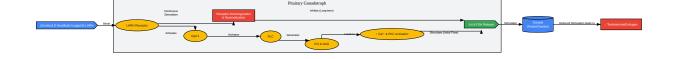


Mechanism of Action and Signaling Pathway

As an LHRH agonist, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is expected to mimic the action of endogenous LHRH but with a much higher potency and prolonged effect.[4] The mechanism involves a biphasic response:

- Initial Stimulation (Flare-up): Upon administration, the analog binds to LHRH receptors on pituitary gonadotrophs, leading to an initial surge in the secretion of LH and FSH.[5][6] This can cause a transient increase in testosterone and estrogen levels.
- Downregulation and Desensitization: Continuous stimulation of the LHRH receptors leads to
 their internalization and downregulation, rendering the gonadotrophs desensitized to further
 stimulation.[5][7] This results in a profound suppression of LH and FSH release, leading to a
 state of "medical castration" with significantly reduced levels of gonadal steroids.[7]

This dual action is pivotal for its therapeutic efficacy in hormone-sensitive conditions.



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Caption: LHRH Agonist Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH are not specifically published. However, the following are standard methodologies used for the



synthesis, purification, and characterization of similar peptide analogs.

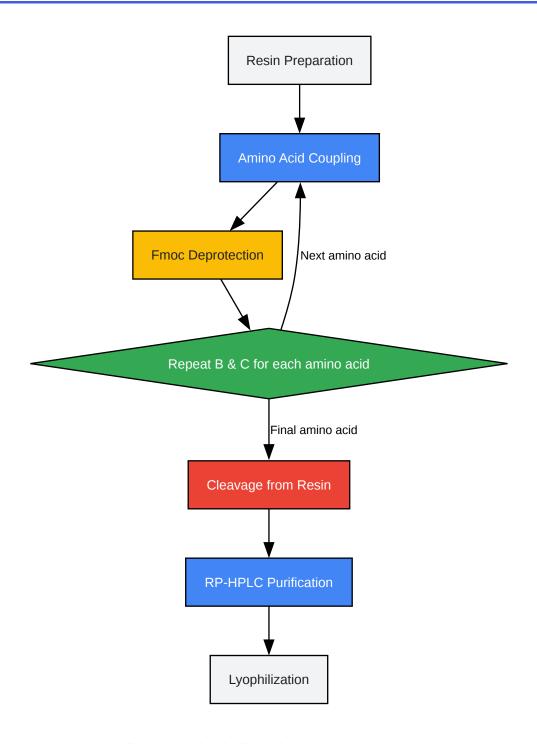
Peptide Synthesis and Purification

Objective: To synthesize and purify the peptide to a high degree of homogeneity.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

- Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).
- Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the peptide sequence. The modified amino acids (Ac-Ser, tBu-D-Ser, and Azagly) are incorporated at their respective positions.
- Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Lyophilization: Lyophilize the purified fractions to obtain a stable, dry powder.





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Caption: Solid-Phase Peptide Synthesis Workflow.

Purity and Identity Confirmation

Objective: To confirm the purity and molecular identity of the synthesized peptide.

Methodology: Analytical RP-HPLC and Mass Spectrometry



- Analytical RP-HPLC:
 - Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% TFA).
 - Inject the sample onto an analytical C18 column.
 - Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
 - Monitor the absorbance at 214 nm and 280 nm.
 - Purity is determined by the percentage of the main peak area relative to the total peak area.
- Mass Spectrometry (MS):
 - Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
 mass spectrometry.
 - Determine the monoisotopic mass of the peptide.
 - Compare the experimental mass with the theoretical mass calculated from the amino acid sequence.

Biological Activity Assays

Objective: To determine the biological potency of the LHRH analog.

In Vitro Receptor Binding Assay

Methodology:

- Cell Culture: Use a cell line expressing the LHRH receptor (e.g., pituitary cells or a transfected cell line).
- Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled LHRH analog (e.g., [125I]-Buserelin) and varying concentrations of the test peptide, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH.
- Separation and Counting: Separate the bound and free radioligand by filtration.



 Data Analysis: Measure the radioactivity of the bound fraction and calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated to determine the binding affinity.

In Vivo Gonadotropin Release Assay

Methodology:

- Animal Model: Use a suitable animal model (e.g., adult male rats).
- Administration: Administer a single subcutaneous injection of the LHRH analog at various doses.
- Blood Sampling: Collect blood samples at different time points post-injection.
- Hormone Measurement: Measure the serum concentrations of LH and testosterone using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
- Data Analysis: Plot the hormone concentrations over time to determine the peak response and duration of action.

Conclusion

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH represents a potent synthetic LHRH agonist with potential therapeutic applications in hormone-dependent pathologies. While specific experimental data for this analog remains scarce, its properties and biological activities can be reliably inferred from the extensive knowledge of other LHRH superagonists. The experimental protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation, paving the way for further research and development in this important class of therapeutic peptides.

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- To cite this document: BenchChem. [(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH molecular weight and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397836#ser-ac-4-d-ser-tbu-6-azagly10-lhrh-molecular-weight-and-properties]

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